molecular formula C19H18F4N2O3 B6505736 2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 1421461-86-0

2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B6505736
CAS No.: 1421461-86-0
M. Wt: 398.4 g/mol
InChI Key: ILHWXZXDVBIDAA-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, featuring a fluorophenyl group, a trifluoromethylpyridine moiety, and a piperidine ring. Its multifaceted applications in scientific research have rendered it an intriguing subject for chemists, biologists, and medicinal researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multi-step reactions. Starting with fluorophenol and trifluoromethylpyridine as key precursors, the compound is constructed via reactions such as etherification and substitution. Catalysts like palladium on carbon and reagents like sodium hydride are employed to facilitate these reactions.

Industrial Production Methods: While lab-scale synthesis focuses on precision, industrial production scales up these methods, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Advanced separation techniques like chromatography may be employed to purify the product.

Chemical Reactions Analysis

Types of Reactions: This compound participates in various chemical reactions, including:

  • Oxidation: Introduction of an oxidizing agent can lead to the formation of oxidized derivatives.

  • Reduction: Reducing agents can produce reduced forms of the compound.

  • Substitution: The presence of reactive sites allows for substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Utilization of sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenation can be achieved with reagents like halogens or organometallics.

Major Products Formed: Depending on the reaction pathway, the compound can yield various derivatives, such as hydroxylated, halogenated, or alkylated products, each with distinct properties.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one finds applications across multiple scientific domains:

  • Chemistry: Utilized as a building block in the synthesis of complex molecules, aiding in materials science research.

  • Biology: Studied for its potential interactions with biological molecules, contributing to research in enzyme inhibition and protein-ligand interactions.

  • Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent in treating specific conditions.

  • Industry: Applied in the development of specialized polymers and advanced materials, owing to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: Involves pathways such as signal transduction and metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

When compared to other fluorinated compounds, 2-(2-Fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one stands out due to its trifluoromethyl and fluorophenyl groups, which confer unique reactivity and stability.

  • Similar Compounds: Compounds like fluoxetine and fluticasone share the fluorophenyl group but differ in their biological activity and applications.

This detailed article showcases the diverse aspects of this compound, from its synthesis to its multifaceted applications in scientific research. This compound continues to be a subject of interest due to its unique properties and potential in various fields.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O3/c20-15-3-1-2-4-16(15)27-12-18(26)25-9-7-14(8-10-25)28-17-6-5-13(11-24-17)19(21,22)23/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHWXZXDVBIDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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